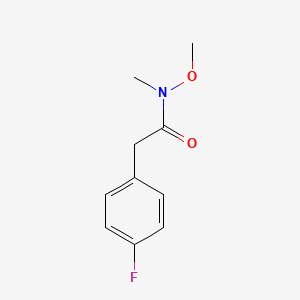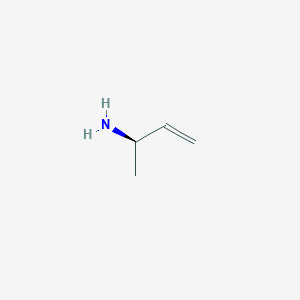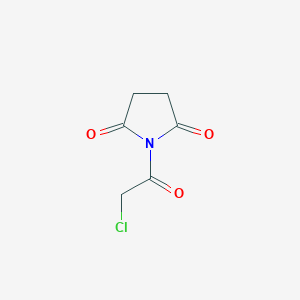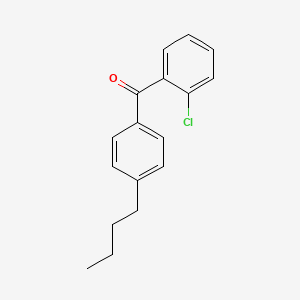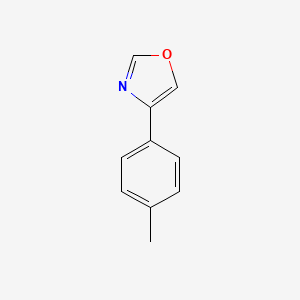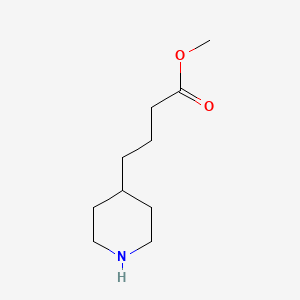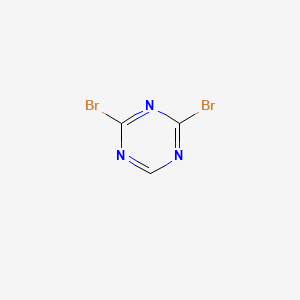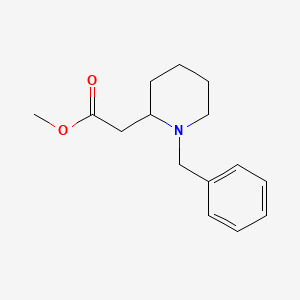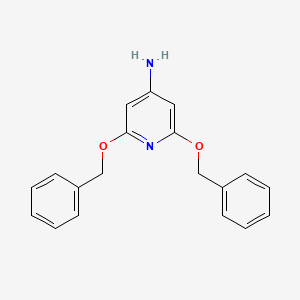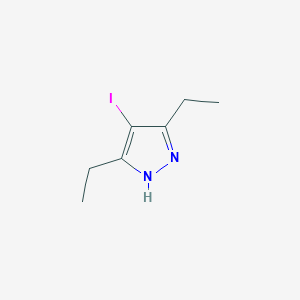![molecular formula C13H14N2O3 B1612919 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid CAS No. 915921-78-7](/img/structure/B1612919.png)
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid
説明
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid is an organic compound that features a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Introduction of the 3-methylphenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of 3-methylphenyl is reacted with a halogenated oxadiazole intermediate.
Attachment of the butanoic acid moiety: This can be done through esterification followed by hydrolysis or direct alkylation of the oxadiazole ring with a butanoic acid derivative.
Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for scale, including continuous flow processes and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, reagents, and reaction conditions is tailored to ensure safety, cost-effectiveness, and environmental compliance.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, which may have different bioactivities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the oxadiazole ring.
Major Products:
Oxidation: Products include 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid derivatives with oxidized methyl groups.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its structural properties make it useful in the development of polymers and other advanced materials.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its bioactive oxadiazole core.
Biochemical Research: It serves as a probe in studying enzyme interactions and metabolic pathways.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Pharmaceuticals: Development of new drugs and therapeutic agents.
作用機序
The bioactivity of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid is primarily due to its ability to interact with biological macromolecules. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability.
類似化合物との比較
- 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid
- 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid
- 4-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-YL]butanoic acid
Comparison:
- Structural Differences: Variations in the position of the methyl group or substitution of the oxadiazole ring with other heterocycles like thiadiazole.
- Bioactivity: These structural differences can lead to variations in bioactivity, with some compounds showing higher potency or selectivity for certain biological targets.
- Chemical Properties: Differences in solubility, stability, and reactivity due to the nature of the substituents and the heterocyclic ring.
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid stands out due to its specific substitution pattern, which may confer unique interactions with biological targets and distinct chemical reactivity.
特性
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-2-5-10(8-9)13-14-11(18-15-13)6-3-7-12(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIFMGZDXPPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629723 | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-78-7 | |
| Record name | 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


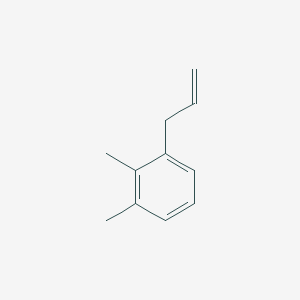
![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)
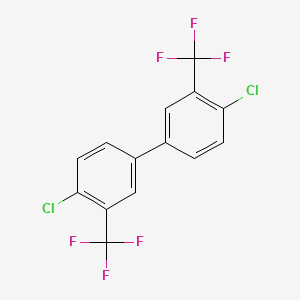
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)
